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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501 Get Quote

A Comparative Spectroscopic Analysis of 4-Methoxyoxane-4-carboxylic Acid

This guide presents a comparative analysis of the spectroscopic data for 4-Methoxyoxane-4-
carboxylic acid. Due to the limited availability of experimental data for this specific compound,

this analysis relies on predicted spectroscopic values and a comparison with the known

experimental data of a close structural analogue, oxane-4-carboxylic acid. This guide is

intended for researchers, scientists, and drug development professionals to aid in the

characterization and identification of 4-Methoxyoxane-4-carboxylic acid and related

compounds.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Methoxyoxane-4-
carboxylic acid and the available experimental data for oxane-4-carboxylic acid. These

comparisons provide a baseline for identifying the key spectral features of the target molecule.

¹H NMR Data
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Validation & Comparative

Check Availability & Pricing
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Assignment

4-Methoxyoxane-4-

carboxylic acid

(Predicted)

Oxane-4-carboxylic

acid (Experimental)

[1]
Key Differences

-OCH₃ ~3.2-3.4 ppm (singlet) N/A

Presence of a sharp

singlet for the

methoxy group.

Oxane Protons (α to

O)

~3.5-3.8 ppm

(multiplet)

~3.5-3.8 ppm

(multiplet)

Minimal change

expected in the

chemical shift of

protons alpha to the

ring oxygen.

Oxane Protons (β to

O)

~1.8-2.2 ppm

(multiplet)

~1.8-2.2 ppm

(multiplet)

The methoxy group's

influence might cause

minor shifts.

-COOH
~10-12 ppm (broad

singlet)

~10-12 ppm (broad

singlet)

The carboxylic acid

proton signal is

expected in a similar

downfield region.[2]

¹³C NMR Data
Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Validation & Comparative

Check Availability & Pricing
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Assignment

4-Methoxyoxane-4-

carboxylic acid

(Predicted)

Oxane-4-carboxylic

acid (Experimental)

[1]
Key Differences

-C=O ~175-180 ppm ~175-180 ppm

The carbonyl carbon

chemical shift is

expected to be in a

similar range.[2]

Quaternary Carbon

(C4)
~75-85 ppm ~40-45 ppm

Significant downfield

shift due to the

attached electron-

donating methoxy

group.

-OCH₃ ~50-55 ppm N/A
A distinct signal for the

methoxy carbon.

Oxane Carbons (α to

O)
~65-70 ppm ~65-70 ppm

Minor changes are

expected for the

carbons adjacent to

the ring oxygen.

Oxane Carbons (β to

O)
~25-35 ppm ~25-35 ppm

Minimal impact from

the methoxy group is

anticipated on these

carbons.

IR Spectroscopy Data
Table 3: Comparative FT-IR Spectral Data (Predicted vs. Experimental)

Validation & Comparative

Check Availability & Pricing
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Functional Group

4-Methoxyoxane-4-

carboxylic acid

(Predicted)

Oxane-4-carboxylic

acid (Experimental)

[1]
Key Differences

O-H Stretch

(Carboxylic Acid)

2500-3300 cm⁻¹

(broad)

2500-3300 cm⁻¹

(broad)

A characteristic broad

absorption is expected

for the carboxylic acid

O-H group.

C-H Stretch 2850-3000 cm⁻¹ 2850-3000 cm⁻¹

Typical alkane C-H

stretching

frequencies.

C=O Stretch

(Carboxylic Acid)

1700-1725 cm⁻¹

(strong)

1700-1725 cm⁻¹

(strong)

A strong carbonyl

absorption is a key

feature.

C-O Stretch (Ether

and Acid)
1050-1300 cm⁻¹ 1050-1300 cm⁻¹

The presence of the

methoxy group will

contribute to the C-O

stretching region.

Mass Spectrometry Data
Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Validation & Comparative

Check Availability & Pricing
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Parameter
4-Methoxyoxane-4-

carboxylic acid

Oxane-4-carboxylic

acid[1]
Key Differences

Molecular Formula C₇H₁₂O₄ C₆H₁₀O₃
Addition of a CH₂O

group.

Molecular Weight 160.17 g/mol 130.14 g/mol
A difference of 30.03

g/mol .

Predicted M+ Peak m/z 160 m/z 130

The molecular ion

peak will be at a

higher m/z value.

Key Fragmentation

Loss of -OCH₃ (m/z

129), Loss of -COOH

(m/z 115)

Loss of -COOH (m/z

85)

The fragmentation

pattern will be

influenced by the

presence of the

methoxy group.

Experimental Workflow
The logical workflow for a comparative spectroscopic analysis is depicted below. This process

outlines the steps from sample preparation and data acquisition to spectral analysis and

structural confirmation.

Validation & Comparative
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Sample Preparation

Data Acquisition / Prediction

Data Analysis

Conclusion

4-Methoxyoxane-4-carboxylic acid
(Target Compound)

Spectroscopic Prediction
(for Target Compound)

Oxane-4-carboxylic acid
(Analogue Compound)

NMR Spectroscopy
(¹H, ¹³C)FT-IR Spectroscopy Mass Spectrometry

NMR Data Comparison:
- Chemical Shifts

- Multiplicity

IR Data Comparison:
- Functional Group Analysis

MS Data Comparison:
- Molecular Ion Peak

- Fragmentation Patterns

Structural Elucidation of
4-Methoxyoxane-4-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for Comparative Spectroscopic Analysis.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

often added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Validation & Comparative

Check Availability & Pricing
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¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering a range of -2 to 15 ppm, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted to obtain singlets

for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a greater

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory by placing the sample

directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first recorded. The sample spectrum is then collected, typically over a range of 4000-400

cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

for separation prior to analysis.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically

using an electron energy of 70 eV. For less volatile or thermally sensitive compounds, softer

ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) may be employed.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Validation & Comparative

Check Availability & Pricing
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Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum, which is a plot of relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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